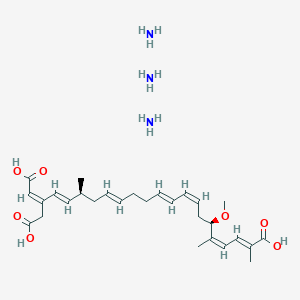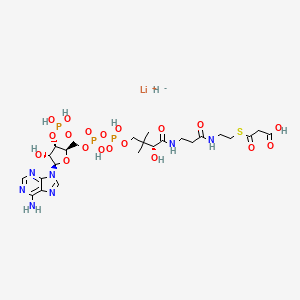
Bongkrekic Acid (ammonium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bongkrekic Acid (ammonium salt) is a highly toxic compound produced by the bacterium Burkholderia gladioli pathovar cocovenenans. It is a respiratory toxin that inhibits the ADP/ATP translocase, preventing ATP from leaving the mitochondria to provide metabolic energy to the rest of the cell . This compound is known for its heat stability, colorlessness, and odorlessness .
準備方法
Synthetic Routes and Reaction Conditions
Bongkrekic Acid is produced by Burkholderia gladioli pathovar cocovenenans under specific environmental conditions that support bacterial growth and proliferation, followed by conditions that favor the production of the acid . The synthesis involves the fermentation of coconut or corn contaminated by the bacterium .
Industrial Production Methods
Industrial production of Bongkrekic Acid is not common due to its high toxicity and the risks associated with its production. in controlled laboratory settings, the bacterium is cultured under warm temperatures (22-30°C) with a neutral pH to produce the acid .
化学反応の分析
Types of Reactions
Bongkrekic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of Bongkrekic Acid, although these reactions are less common.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of Bongkrekic Acid include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired products.
Major Products
The major products formed from the reactions of Bongkrekic Acid depend on the type of reaction and the reagents used. Oxidation reactions typically produce oxidized derivatives of the acid, while substitution reactions result in compounds with different functional groups.
科学的研究の応用
Bongkrekic Acid has several scientific research applications, including:
作用機序
. This enzyme is responsible for transporting ATP from the mitochondria to the cytosol in exchange for ADP. By inhibiting ANT, Bongkrekic Acid prevents ATP from leaving the mitochondria, leading to a depletion of cellular energy and subsequent cell death . The molecular targets and pathways involved include the mitochondrial inner membrane and the ANT protein .
類似化合物との比較
Similar Compounds
Atractyloside: Another mitochondrial toxin that inhibits the ADP/ATP translocase but has a different chemical structure.
Oligomycin: Inhibits the ATP synthase in the mitochondrial electron transport chain, leading to a similar depletion of cellular ATP.
Rotenone: Inhibits complex I of the mitochondrial electron transport chain, affecting ATP production.
Uniqueness
Bongkrekic Acid is unique in its specific inhibition of the ADP/ATP translocase, which distinguishes it from other mitochondrial toxins that target different components of the mitochondrial electron transport chain . Its high toxicity and stability also make it a valuable tool for studying mitochondrial function and developing new therapeutic strategies .
特性
分子式 |
C28H47N3O7 |
|---|---|
分子量 |
537.7 g/mol |
IUPAC名 |
azane;(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid |
InChI |
InChI=1S/C28H38O7.3H3N/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34;;;/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34);3*1H3/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+;;;/t21-,25+;;;/m0.../s1 |
InChIキー |
WOAWKQQXQSOKNY-QPKBJCHUSA-N |
異性体SMILES |
C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)O)/C)OC)/C=C/C(=C\C(=O)O)/CC(=O)O.N.N.N |
正規SMILES |
CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O.N.N.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764753.png)

![2-[[2-[[1-[14-Chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764769.png)


![[37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate](/img/structure/B10764787.png)
![(3-Aminopiperidin-1-yl)-[1-methyl-2-(1-methylindol-2-yl)benzimidazol-5-yl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B10764791.png)
![(1S,3R,5E,7E,12R,13S,15R,16R,17R,19R,23S,25R,27E,29E,34R,35S,37R,38R,39R,41R)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764798.png)
![(E)-2-[[(E)-2-[[(2S)-1-[(3R,4S,7S,10R,11R)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764802.png)
![2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B10764816.png)

![(3Z,5E,7R,8S,9S,11Z,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10764829.png)
![7-chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one-2,3-13C2](/img/structure/B10764836.png)
